molecular formula C18H18N4OS B2987785 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1421505-07-8

1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2987785
CAS RN: 1421505-07-8
M. Wt: 338.43
InChI Key: XLOQRXWZZQPAKJ-UHFFFAOYSA-N
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Description

1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is part of a broader class of compounds with diverse applications in scientific research, particularly in the synthesis of complex molecules and as potential therapeutic agents. Although specific details about this compound were not found, insights from related compounds provide a context for understanding its potential applications.

  • Synthesis of Pyrimidine and Pyrrole Derivatives : Compounds similar to 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea are utilized in the synthesis of pyrimidine and pyrrole derivatives. For example, the use of N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a reagent has shown efficiency in synthesizing 3,4-dihydropyrimidin-2-(1H)ones and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives, highlighting the versatility of urea derivatives in chemical synthesis (Rao, Acharya, Verma, & Kaushik, 2011).

  • Anticancer Activity : Urea derivatives, similar in structure to the compound of interest, have been investigated for their potential anticancer activity. Specifically, novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been synthesized and shown potent activity against human chronic myeloid leukemia (CML) cell lines, indicating the potential therapeutic applications of such compounds in cancer treatment (Li et al., 2019).

  • Orthogonal Synthesis of Heterocycles : The orthogonal synthesis of heterocyclic compounds, such as pyrroles and thiophenes, from reactions involving imidazole derivatives suggests the potential utility of compounds like 1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea in generating functionally diverse molecules. Such synthetic strategies are valuable for developing new materials and pharmaceuticals (Cheng, Peng, & Li, 2010).

  • Spectroscopic Characterization and Computational Study : The detailed spectroscopic characterization and computational study of imidazole derivatives provide insights into their reactivity and interaction with other molecules, which is crucial for their application in material science and medicinal chemistry. Such studies help in understanding the electronic and structural properties that govern the reactivity of these compounds (Hossain et al., 2018).

  • Urea Derivatives as Cytokinins : Some urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. This property makes them useful in agricultural research and biotechnology for modulating plant growth and development (Ricci & Bertoletti, 2009).

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(20-11-15-3-2-10-24-15)21-14-7-5-13(6-8-14)16-12-19-17-4-1-9-22(16)17/h2-3,5-8,10,12H,1,4,9,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOQRXWZZQPAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

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